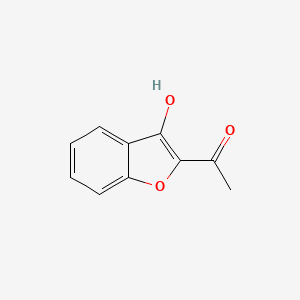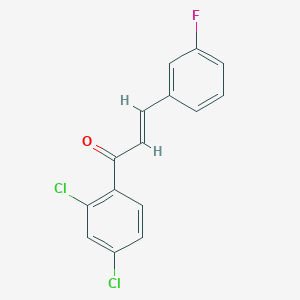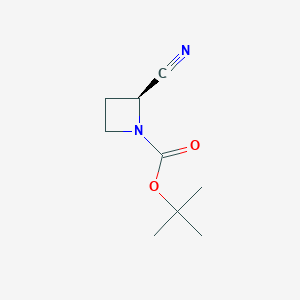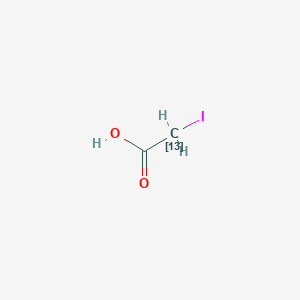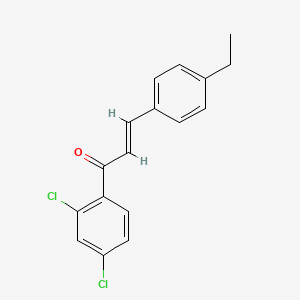
(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
説明
(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It is a yellowish crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has gained significant attention due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological activities by modulating various cellular pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, this compound has been reported to inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One of the major advantages of using (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one in lab experiments is its low toxicity and high solubility in organic solvents. However, one of the limitations is its instability under acidic conditions, which can lead to the formation of undesired byproducts.
将来の方向性
There are several future directions for the research on (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one. One of the potential areas of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications as a drug candidate for the treatment of various diseases. Furthermore, the compound can be further studied for its potential applications in material science, such as the development of new sensors and catalysts.
Conclusion:
In conclusion, (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention due to its potential applications in various fields. It has been extensively studied for its pharmacological activities and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Further research is required to fully understand the mechanism of action and explore its potential applications in various fields.
科学的研究の応用
(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral activities. Several studies have also shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O/c1-2-12-3-5-13(6-4-12)7-10-17(20)15-9-8-14(18)11-16(15)19/h3-11H,2H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFRTOCVSCAYKR-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



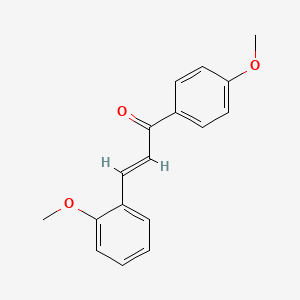

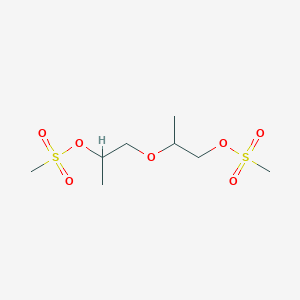
![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)
![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)

